tert-Butyl 4-(4-iodobenzyl)piperazine-1-carboxylate tert-Butyl 4-(4-iodobenzyl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1706437-45-7
VCID: VC2742467
InChI: InChI=1S/C16H23IN2O2/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)12-13-4-6-14(17)7-5-13/h4-7H,8-12H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)I
Molecular Formula: C16H23IN2O2
Molecular Weight: 402.27 g/mol

tert-Butyl 4-(4-iodobenzyl)piperazine-1-carboxylate

CAS No.: 1706437-45-7

Cat. No.: VC2742467

Molecular Formula: C16H23IN2O2

Molecular Weight: 402.27 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 4-(4-iodobenzyl)piperazine-1-carboxylate - 1706437-45-7

Specification

CAS No. 1706437-45-7
Molecular Formula C16H23IN2O2
Molecular Weight 402.27 g/mol
IUPAC Name tert-butyl 4-[(4-iodophenyl)methyl]piperazine-1-carboxylate
Standard InChI InChI=1S/C16H23IN2O2/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)12-13-4-6-14(17)7-5-13/h4-7H,8-12H2,1-3H3
Standard InChI Key FYIDOSLJNXIVES-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)I
Canonical SMILES CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)I

Introduction

Chemical Structure and Properties

tert-Butyl 4-(4-iodobenzyl)piperazine-1-carboxylate is characterized by a piperazine core with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 4-iodobenzyl substituent at the 4-position. This structural arrangement contributes to its utility in various chemical transformations.

Physical and Chemical Properties

The compound presents as a solid with specific chemical characteristics that facilitate its use in organic synthesis. Below is a comprehensive table of its key properties:

PropertyValue
CAS Number1706437-45-7
Molecular FormulaC₁₆H₂₃IN₂O₂
Molecular Weight402.27 g/mol
IUPAC Nametert-butyl 4-[(4-iodophenyl)methyl]piperazine-1-carboxylate
InChIInChI=1S/C16H23IN2O2/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)12-13-4-6-14(17)7-5-13/h4-7H,8-12H2,1-3H3
InChI KeyFYIDOSLJNXIVES-UHFFFAOYSA-N
SMILESCC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)I

The compound features several key functional groups that contribute to its reactivity and applications:

  • The tert-butoxycarbonyl (Boc) protecting group, which provides a means for selective deprotection under acidic conditions

  • The piperazine heterocycle, which offers two nitrogen atoms for potential functionalization

  • The 4-iodobenzyl moiety, which can participate in various coupling reactions, particularly metal-catalyzed transformations

Structural Characteristics

The piperazine core of this compound provides conformational flexibility and contains polar nitrogen atoms that enhance interactions with biological macromolecules such as proteins and enzymes. The iodine atom on the benzyl group serves as an excellent site for further functionalization through various metal-catalyzed coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions .

Synthesis Methods

Several synthetic routes have been developed for the preparation of tert-Butyl 4-(4-iodobenzyl)piperazine-1-carboxylate, with varying reaction conditions and yields.

Common Synthetic Approaches

The synthesis of tert-Butyl 4-(4-iodobenzyl)piperazine-1-carboxylate typically involves several strategic steps:

  • Protection of piperazine with the Boc group to form tert-butyl piperazine-1-carboxylate

  • Alkylation of the protected piperazine with 4-iodobenzyl halide (typically bromide or chloride) under basic conditions

  • Purification through chromatographic methods or recrystallization

This compound can also be prepared through alternative routes, such as the reaction of tert-butyl piperazine-1-carboxylate with 4-iodobenzyl halides via nucleophilic substitution reactions. The reaction typically occurs in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, often in the presence of bases such as potassium carbonate or triethylamine .

Related Synthetic Processes

Insights into the synthesis of related compounds can inform approaches to tert-Butyl 4-(4-iodobenzyl)piperazine-1-carboxylate. For instance, the preparation of tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate involves reactions with carbon tetrabromide and triphenylphosphine, which could be adapted for the benzyl derivative:

YieldReaction ConditionsNotes
83.7%Carbon tetrabromide, triphenylphosphine in dichloromethane at 20°CPurification by silica gel column chromatography
78%Carbon tetrabromide, triphenylphosphine in dichloromethane at 0-20°C for 20hProduct isolated as colorless oil
VariableCarbon tetrabromide, triphenylphosphine in tetrahydrofuranMS (DCI) m/z 295(M+H)+
36%With N-ethyl-N,N-diisopropylamine at 30°C for 72h under inert atmospherePurification by column chromatography (1-2% methanol/dichloroethane)

Similar approaches could be applied to the synthesis of tert-Butyl 4-(4-iodobenzyl)piperazine-1-carboxylate, with appropriate modifications to accommodate the iodobenzyl moiety .

Applications in Organic Synthesis

tert-Butyl 4-(4-iodobenzyl)piperazine-1-carboxylate serves as a versatile building block in organic synthesis due to its functional groups that allow for various modifications.

As a Synthetic Intermediate

The compound is particularly valuable as an intermediate in the synthesis of more complex molecules due to several key features:

  • The iodine atom can participate in cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations

  • The Boc protecting group can be selectively removed under acidic conditions to allow for further functionalization of the piperazine nitrogen

  • The piperazine ring provides a scaffold for creating diverse chemical libraries

These properties make the compound particularly useful in medicinal chemistry for developing compounds with specific biological activities, especially those targeting central nervous system disorders.

In Pharmaceutical Research

In pharmaceutical development, tert-Butyl 4-(4-iodobenzyl)piperazine-1-carboxylate can be utilized in the synthesis of dihydroquinone derivatives, which have shown promising pharmacological properties. Similar chemistry is described in patent literature where piperazine compounds are prepared by condensing 4-bromo-2-nitro-benzonitrile with 1-Boc-piperazine to form intermediates that are converted to piperazinyl-3,4-dihydroquinazolin-2(1H)-ones .

Such synthetic pathways illustrate how the compound can serve as a starting point for developing pharmaceutical candidates with potential applications in treating various medical conditions .

Biological Activity and Pharmacological Applications

While specific data on the biological activity of tert-Butyl 4-(4-iodobenzyl)piperazine-1-carboxylate itself is limited, related piperazine derivatives have demonstrated significant pharmacological properties.

Comparative Analysis with Similar Compounds

A comparative analysis of tert-Butyl 4-(4-iodobenzyl)piperazine-1-carboxylate with structurally similar compounds reveals important structure-activity relationships:

CompoundStructural FeaturePotential Biological Activity
tert-Butyl 4-(4-iodobenzyl)piperazine-1-carboxylateIodobenzyl group at piperazine N4Modulation of neurotransmitter systems, potential antimicrobial properties
tert-Butyl 4-(4-bromobenzyl)piperazine-1-carboxylateBromobenzyl group at piperazine N4Similar activities, potentially lower potency in some applications
tert-Butyl 4-(4-iodophenyl)piperazine-1-carboxylateDirect phenyl attachment (no benzyl spacer)Different pharmacokinetic profile, potentially altered receptor binding
tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylateAminophenyl group (no halogen)Different reactivity profile, potential for hydrogen bonding

This comparative analysis highlights how subtle structural differences can significantly impact biological activity and pharmaceutical potential .

Research Findings and Applications

Research involving tert-Butyl 4-(4-iodobenzyl)piperazine-1-carboxylate spans various scientific disciplines, reflecting its versatility as a chemical building block.

In Medicinal Chemistry

In medicinal chemistry, piperazine derivatives containing the 4-iodobenzyl moiety have been explored for their potential therapeutic applications. The piperazine ring provides conformational flexibility and polar nitrogen atoms that enhance interactions with macromolecules such as proteins and enzymes, potentially leading to various physiological effects .

Compounds containing piperazine rings have demonstrated a broad spectrum of biological activities, including:

  • Antibacterial

  • Antifungal

  • Anticancer

  • Antiparasitic

  • Antihistamine

  • Antidepressant activities

The presence of the iodine atom in tert-Butyl 4-(4-iodobenzyl)piperazine-1-carboxylate allows for further derivatization through metal-catalyzed coupling reactions, enabling the creation of diverse compound libraries for pharmaceutical screening .

In Material Sciences

Within material sciences, tert-Butyl 4-(4-iodobenzyl)piperazine-1-carboxylate and related compounds have garnered interest as starting materials for creating polymers and materials that contain functionalized piperazine. These materials may exhibit unique properties due to the presence of nitrogen atoms in the piperazine ring, which can participate in hydrogen bonding and coordination with metals .

Hazard StatementClassificationWarning
H302Acute toxicity, oralHarmful if swallowed
H315Skin corrosion/irritationCauses skin irritation
H319Serious eye damage/eye irritationCauses serious eye irritation
H335Specific target organ toxicity, single exposureMay cause respiratory irritation

These classifications are based on data for structurally similar compounds and should be considered when handling this material .

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